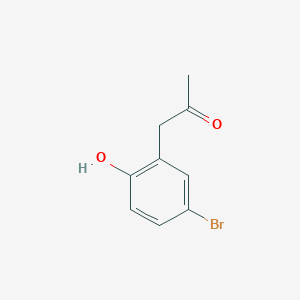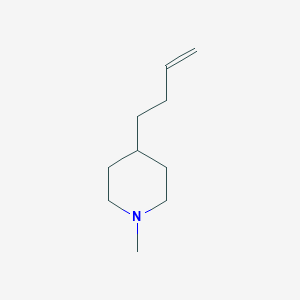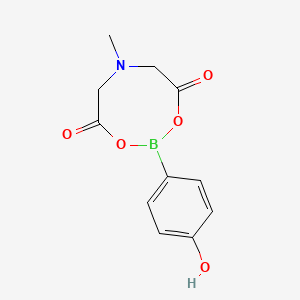
2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
説明
The compound “2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It contains a hydroxyphenyl group, which is a common motif in many biologically active molecules and pharmaceuticals. The dioxazaborocane moiety suggests that the compound may also contain a boron atom, which is less common in organic compounds but can be found in some pharmaceuticals and compounds with interesting chemical properties .
科学的研究の応用
Boronated Polystyrene for Reduced Flammability
Research by Wiącek et al. (2015) has shown the use of boronated styrenes, including 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (StBcyclo), as reactive flame retardants. These compounds were incorporated into the polymer backbone of polystyrene to reduce its flammability.
Synthesis of Ortho-Functionalized Arylboronic Acids
In a study by Da̧browski et al. (2007), derivatives of dioxazaborocane were used in the synthesis of ortho-functionalized arylboronic acids. This included the use of 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan in Br/Li exchange reactions.
New 1,3,6,2-Dioxazaborocanes Synthesis
Lermontova et al. (2008) researched the synthesis of new 1,3,6,2-dioxazaborocanes with various substituents, which could be utilized in the synthesis of corresponding germanium derivatives. This study is documented in Lermontova et al. (2008).
Photophysical Properties of ESIPT Inspired Fluorescent Derivatives
Deshmukh and Sekar (2015) investigated the photophysical properties of excited-state intramolecular proton transfer (ESIPT) chromophores derived from 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione. Their study, detailed in Deshmukh and Sekar (2015), focused on the behavior of these compounds in different solvents.
Antimicrobial Activity of Derivatives
Research by Sampal et al. (2018) explored the antimicrobial activity of certain 1,3-dione compounds and their metal complexes, including derivatives related to the compound .
Corrosion Inhibition in Steel
A study by Chafiq et al. (2020) examined the use of spirocyclopropane derivatives, similar in structure to the compound , for the protection of mild steel in corrosive environments.
Synthesis and Liquid Crystalline Properties
Thaker et al. (2012) conducted research on the synthesis and characterization of Schiff base-ester central linkage compounds, including those involving disubstituted naphthalene ring systems. This study is detailed in Thaker et al. (2012).
Mesogenic Schiff Bases Synthesis
Dubey et al. (2018) synthesized two homologous series of mesogenic Schiff-bases using isoindoline-1,3-dione as a base. More information can be found in Dubey et al. (2018).
特性
IUPAC Name |
2-(4-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO5/c1-13-6-10(15)17-12(18-11(16)7-13)8-2-4-9(14)5-3-8/h2-5,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBNWODTQKVXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



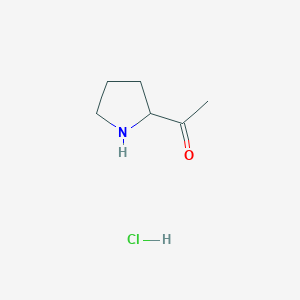
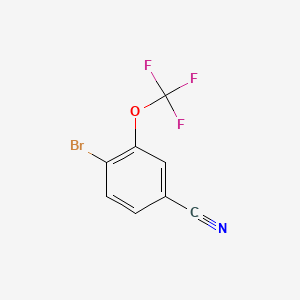

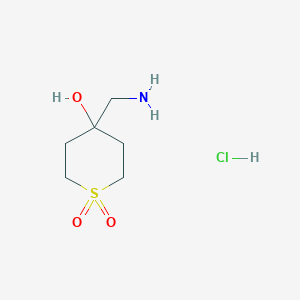

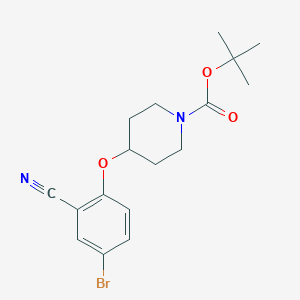
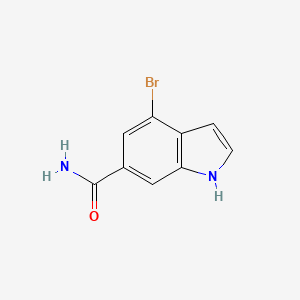
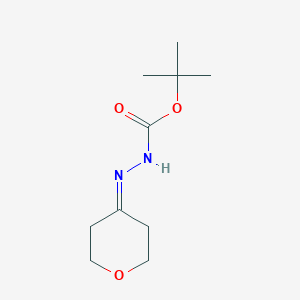

![2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375423.png)
